Product packaging for MDMB-FUBINACA metabolite M1(Cat. No.:)

MDMB-FUBINACA metabolite M1

Cat. No.: B10769808
M. Wt: 383.4 g/mol
InChI Key: IYHKZKWEKNIMPG-GOSISDBHSA-N
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Description

MDMB-FUBINACA metabolite M1 (CAS 2693397-47-4) is a key phase I metabolite of the synthetic cannabinoid receptor agonist (SCRA) MDMB-FUBINACA. This product is provided for forensic and clinical toxicology research, specifically for use as a reference standard in the development and validation of analytical methods to document drug consumption. Research Applications: • Biomarker Identification: Synthetic cannabinoids like MDMB-FUBINACA are extensively metabolized in vivo, with little to no parent compound excreted unchanged. Metabolites such as M1 are critical biomarkers for confirming drug intake in forensic and clinical casework . • Analytical Method Development: This high-purity metabolite is essential for calibrating equipment and conducting qualitative and quantitative analyses in various biological matrices, including urine, blood, and tissue samples, using techniques such as LC-HRMS and GC-MS . • Metabolic Pathway Studies: Utilizing reference standards like M1 allows researchers to elucidate the complete metabolic fate of parent SCRAs, which is fundamental for understanding their pharmacokinetics and toxicology . Mechanism and Context: The parent compound, MDMB-FUBINACA, is a potent indazole-based SCRA with documented high affinity for cannabinoid receptors CB1 and CB2 . It has been associated with severe public health risks, including numerous intoxications and fatalities, underscoring the importance of reliable detection methods for this class of drugs . Analysis of its metabolites is therefore indispensable for accurate diagnosis and public health monitoring. Disclaimer: For Research Use Only. This product is a controlled substance in many territories and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FN3O3 B10769808 MDMB-FUBINACA metabolite M1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1

InChI Key

IYHKZKWEKNIMPG-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

Structural Characterization and Chemical Context of Mdmb Fubinaca Metabolite M1

Nomenclature and General Structural Classification of MDMB-FUBINACA Metabolite M1 as a Synthetic Cannabinoid Metabolite

This compound is known by several synonyms, including MDMB-FUBINACA 3,3-dimethylbutanoic Acid and (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid. glpbio.comcymitquimica.com Its formal chemical name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine. caymanchem.comcymitquimica.com Structurally, it is classified as an indazole-based synthetic cannabinoid metabolite. glpbio.comcaymanchem.com

The compound results from the hydrolysis of the terminal methyl ester group of its parent compound, MDMB-FUBINACA, to a carboxylic acid. researchgate.netugent.bespringermedizin.de This metabolic transformation is a common pathway for many synthetic cannabinoids. researchgate.netspringermedizin.demdpi.com

Table 1: Chemical Identifiers of this compound

Identifier Value
CAS Number 2693397-47-4
Chemical Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
Canonical SMILES O=C(NC@H=O)C(C)(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3
InChI Key IYHKZKWEKNIMPG-GOSISDBHSA-N

Data sourced from multiple chemical databases. glpbio.comcaymanchem.comcymitquimica.com

Structural Relationship of this compound to Parent Synthetic Cannabinoids

Origin from MDMB-FUBINACA

This compound is an expected primary metabolite of MDMB-FUBINACA. glpbio.comcaymanchem.comnmslabs.comnmslabs.comnmslabs.com The metabolic process involves the hydrolysis of the methyl ester group of MDMB-FUBINACA, which is a major metabolic pathway for this parent compound. researchgate.netugent.bespringermedizin.de In fact, studies have shown that most metabolites of MDMB-FUBINACA are products of this ester hydrolysis. researchgate.net This metabolite was found to be the most abundant in several postmortem urine samples associated with MDMB-FUBINACA intake. ugent.be

Presumptive Relationship to ADB-FUBINACA Metabolism

This compound is also considered a presumptive metabolite of ADB-FUBINACA. glpbio.comcaymanchem.comnmslabs.comnmslabs.comnmslabs.comnih.gov The metabolic pathway from ADB-FUBINACA to this metabolite involves the hydrolysis of the terminal amide group. nih.govwikipedia.orgnih.gov This amide hydrolysis is a key metabolic route for ADB-FUBINACA. nih.govwikipedia.orgnih.govresearchgate.net The formation of a common metabolite from both MDMB-FUBINACA and ADB-FUBINACA highlights the intersecting metabolic patterns of these synthetic cannabinoids. researchgate.netspringermedizin.de

Chiral Properties and Stereoisomerism Considerations

This compound possesses a chiral center, leading to the existence of stereoisomers. glpbio.comcaymanchem.comcymitquimica.com The specific stereoisomer designated as M1 is the (S)-enantiomer, as indicated by its chemical name (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid. glpbio.com

The parent compound, ADB-FUBINACA, also has a chiral carbon at the C-2 position, and it is believed that the (S)-enantiomer is responsible for its cannabimimetic activity. mdpi.com While the stereochemistry of illegally synthesized cannabinoids can vary, the (S)-configuration is common for structurally related synthetic cannabinoids. mdpi.comljmu.ac.uk The chirality of these compounds is significant as different enantiomers can exhibit different pharmacological and toxicological potencies. mdpi.com

Advanced Analytical Methodologies for the Detection and Characterization of Mdmb Fubinaca Metabolite M1

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex biological matrices, enabling the isolation of target analytes from endogenous interferences. For MDMB-FUBINACA metabolite M1, both liquid and gas chromatography have been considered, each with distinct applications and requirements.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the predominant separation technique for this compound. Its suitability stems from the polar and non-volatile nature of this carboxylic acid metabolite, which can be analyzed directly without chemical derivatization.

Research demonstrates that C18 columns are frequently employed for the separation of this metabolite from a complex matrix. researchgate.net Gradient elution is standard, typically using a mobile phase consisting of water and a stronger organic solvent like acetonitrile (B52724) or methanol, both acidified with an agent such as formic acid. researchgate.netnih.gov This acidification improves the peak shape of the carboxylic acid analyte and enhances ionization for subsequent mass spectrometric detection.

Developed LC methods are often designed for high-throughput analysis, with some achieving cycle times as short as 4.5 minutes while still resolving crucial isomers. nih.govresearchgate.net For instance, one validated method utilized a Poroshell 120 EC-C18 column with a gradient of water and an acetonitrile/water mixture (95:5), both containing 0.1% formic acid, to separate multiple new psychoactive substances (NPS), including this compound, in just 9.5 minutes. researchgate.net Another approach used a 15-minute gradient with 0.1% formic acid in water and acetonitrile to profile metabolites of related synthetic cannabinoids. nih.gov

Table 1: Examples of Liquid Chromatography Parameters for Synthetic Cannabinoid Metabolite Analysis

ParameterMethod 1 researchgate.netMethod 2 nih.gov
Column Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm)Not Specified
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Water (95:5) with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate Not Specified0.3 mL/min
Run Time 9.5 minutes15 minutes
Application Analysis of 24 NPS in oral fluidIn vitro metabolite profiling

Gas chromatography is a powerful separation tool in forensic toxicology, but its application for this compound presents challenges. Due to its carboxylic acid functional group, the metabolite is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert the polar carboxyl group into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) derivative.

While specific, detailed GC methods for this compound are not extensively published, general procedures for acidic drugs are applicable. These methods often involve extraction from the biological matrix followed by derivatization. For instance, some GC-MS methods for other NPS have used derivatizing agents like trifluoroacetic anhydride. researchgate.net Analysis of synthesized reference standards of related compounds has been performed using GC-MS with columns like a DB-5MS, employing a programmed temperature gradient to achieve separation. diva-portal.org Although feasible, the requirement for derivatization makes GC-based methods more laborious and susceptible to variability compared to direct LC analysis, which is why LC-MS is generally preferred for this analyte.

Liquid Chromatography (LC) Applications

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection technique for this compound, providing the high degree of specificity required for forensic confirmation. When coupled with liquid chromatography, it offers unparalleled analytical power.

LC-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound in biological samples. aruplab.comnih.gov This technique operates by selecting the metabolite's parent ion (precursor ion) after it elutes from the LC column and then fragmenting it to produce characteristic product ions. The monitoring of one or more of these specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing the risk of false positives from matrix interferences.

Numerous laboratories have developed and validated robust LC-MS/MS methods for detecting this compound in urine, blood, and oral fluid. aruplab.comresearchgate.netumd.edu These methods demonstrate low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, which is essential for detecting use. researchgate.net The high selectivity of LC-MS/MS also allows for the development of comprehensive methods that can simultaneously test for a wide array of designer drugs and their metabolites in a single analytical run. nih.govresearchgate.net

Table 2: Performance Characteristics of an LC-MS/MS Method for NPS Detection researchgate.net

Analyte GroupMatrixTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
24 New Psychoactive Substances (incl. SC metabolites)Oral FluidLC-MS/MS0.6–10.3 pg/mg2.1–34.4 pg/mg

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique invaluable for metabolite identification and structural elucidation. Unlike targeted LC-MS/MS methods, LC-QTOF-MS acquires full-scan, high-resolution mass data, allowing for the detection of both expected and unexpected compounds. This capability is crucial in the ever-evolving landscape of NPS, where new parent compounds and their metabolites emerge frequently.

In the context of MDMB-FUBINACA, LC-QTOF-MS is used to analyze samples from in vitro metabolism studies (e.g., using human liver microsomes) to identify the biotransformation products of the parent drug. uzh.ch The high mass accuracy of QTOF allows for the determination of the elemental composition of potential metabolites, providing strong evidence for their proposed structures. Furthermore, the ability to perform retrospective data analysis is a significant advantage; data acquired today can be re-interrogated in the future to search for metabolites of newly emerged drugs without re-analyzing the sample. uni-freiburg.de This makes LC-QTOF-MS a powerful tool for proactive forensic research and for confirming metabolite identities before developing a targeted LC-MS/MS assay. diva-portal.orguzh.ch

High-resolution mass spectrometry (HRMS), which includes technologies like QTOF and Orbitrap, is fundamental to the confident identification of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, providing a highly accurate mass measurement.

This accuracy is critical for distinguishing the metabolite from other endogenous or exogenous compounds in a complex sample that may have the same nominal mass. The molecular formula of this compound is C₂₁H₂₂FN₃O₃, corresponding to a specific theoretical monoisotopic mass. caymanchem.com An HRMS instrument can measure the mass of an unknown analyte and compare it to the theoretical value. A match within a narrow mass tolerance window (typically <5 parts per million, ppm) provides strong evidence of the analyte's identity. This accurate mass data, combined with retention time and fragmentation patterns (from MS/MS scans), constitutes a definitive identification. Studies focused on the structure-metabolism relationships of synthetic cannabinoids routinely employ HRMS to characterize the array of metabolites formed. caymanchem.comcaymanchem.com

Fragmentation Patterns and Interpretation for Metabolite Identification

The unequivocal identification of this compound in biological matrices is heavily reliant on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The fragmentation pattern of a molecule provides a structural fingerprint that is crucial for its identification. For this compound, which is the ester hydrolysis product of the parent compound, collision-induced dissociation (CID) in the mass spectrometer yields several characteristic product ions.

The primary fragmentation occurs at the amide bond and the bond connecting the fluorobenzyl group to the indazole core. A common and abundant fragment ion observed is the fluorobenzylium ion at a mass-to-charge ratio (m/z) of 109.0448. nih.gov Another significant fragmentation pathway involves the loss of the entire 3-methyl-L-valine group, resulting in an ion corresponding to the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid structure. Further fragmentation of the indazole core can also be observed. diva-portal.org

The interpretation of these fragmentation patterns is critical. For instance, the presence of the m/z 109 ion is a strong indicator of a compound containing a fluorobenzyl moiety. The accurate mass measurement of the precursor ion and its fragment ions using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF-MS), allows for the determination of the elemental composition, further increasing the confidence in the identification. diva-portal.orgdiva-portal.org In vitro metabolism studies using human liver microsomes (HLM) and analysis of authentic urine specimens have been instrumental in elucidating and confirming these fragmentation pathways. researchgate.netresearchgate.net

Table 1: Characteristic Mass Spectrometric Fragments of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/LossReference
384.1667 [M+H]⁺109.0448Fluorobenzylium ion nih.gov
384.1667 [M+H]⁺253.0772Loss of aminodimethylbutanamide nih.gov
384.1667 [M+H]⁺145.0395Indazole core fragment diva-portal.org
384.1667 [M+H]⁺338.1663Loss of carboxamide nih.gov

This table is a compilation of data from multiple sources and represents commonly observed fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Identification

While hyphenated mass spectrometry techniques like LC-MS/MS are the primary tools for the detection and quantification of this compound in biological samples, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive method for its unambiguous structural identification. acs.org The synthesis of analytical reference standards is a prerequisite for developing accurate quantitative methods. NMR is the gold standard for characterizing these synthesized standards, confirming that the chemical structure is correct before the material is used for forensic or clinical validation studies. diva-portal.org

The process involves recording one-dimensional (¹H and ¹³C) and often two-dimensional NMR spectra of the synthesized metabolite. diva-portal.orgresearchgate.net These spectra provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms. The resulting spectral data, such as chemical shifts and coupling constants, are compared against theoretical values and data from previously characterized analogous structures to confirm the identity of the compound. diva-portal.orgresearchgate.net

This rigorous structural confirmation is essential because mass spectrometry alone can sometimes be insufficient to distinguish between isomers, which have the same mass but different structural arrangements. By providing definitive structural elucidation, NMR analysis ensures the authenticity of the reference material for this compound. diva-portal.org This, in turn, underpins the accuracy and legal defensibility of all subsequent analytical work that relies on that standard for calibration and identification.

In Vitro and in Silico Models in Synthetic Cannabinoid Metabolism Research

Application of Human Liver Microsome (HLM) Systems

Human liver microsomes (HLMs) are subcellular fractions containing drug-metabolizing enzymes and are a well-established in vitro tool for studying the metabolism of synthetic cannabinoids. frontiersin.orgnih.gov HLM incubations allow for the identification of phase I metabolic pathways, which are the initial biotransformation steps. nih.govmdpi.com

For many synthetic cannabinoid receptor agonists (SCRAs), HLM studies have shown rapid clearance. nih.gov In the case of MDMB-FUBINACA, studies using HLMs have demonstrated that ester hydrolysis is a major metabolic pathway. researchgate.net This process leads to the formation of its primary metabolite, often referred to as M1. core.ac.uk One study systematically compared the in vitro phase I metabolism of various valine and tert-leucine-derived synthetic cannabinoids, including MDMB-FUBINACA, using pooled human liver microsomes (pHLM). caymanchem.com

The analysis of samples from HLM incubations, often employing techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), helps in the structural elucidation of metabolites. nih.govmdpi.com For instance, the in-vitro metabolism of MDMB-CHMINACA, a structurally related compound, was determined through HLM incubation and high-resolution mass spectrometry. researchgate.net Research has also shown that metabolites identified in HLM systems often correspond to those found in authentic human urine samples, validating the utility of this model. researchgate.net For example, the ester hydrolysis product of MDMB-FUBINACA was found to be one of the most abundant metabolites in both HLM studies and urine samples. researchgate.net

However, it has been noted that HLMs may lack certain enzymatic pathways, such as those responsible for dihydrodiol formation, which have been observed in other models like human hepatocytes. researchgate.netdiva-portal.org

Utilization of Human Hepatocyte Incubation Models

Human hepatocytes, or liver cells, provide a more comprehensive in vitro system for drug biotransformation research because they contain a wider array of both phase I and phase II metabolic enzymes, reflecting the metabolism in an intact human liver more closely than HLMs. frontiersin.orgnih.gov

Studies using cryopreserved human hepatocytes have been instrumental in identifying the metabolites of numerous synthetic cannabinoids, including ADB-FUBINACA, a structural analog of MDMB-FUBINACA. wikipedia.orgnih.gov For ADB-FUBINACA, incubations with human hepatocytes revealed twenty-three major metabolites, with the primary pathways being alkyl and indazole hydroxylation, and terminal amide hydrolysis. wikipedia.orgnih.gov

In studies comparing different in vitro models, human hepatocyte incubations are often recommended for determining the metabolism of new synthetic cannabinoids. frontiersin.orgnih.gov This model has been successfully used to predict the major urinary metabolites for a range of synthetic cannabinoids. nih.gov For example, in the case of AMB-FUBINACA, the O-demethylated metabolite (M1) was the most significant and rapidly formed product in human hepatocyte incubations, representing a critical biotransformation. core.ac.uk Although most tested SCRAs are cleared rapidly in vitro in both pooled human liver microsomes and pooled cryopreserved human hepatocytes, hepatocytes offer a more complete metabolic profile. nih.gov

Comparative Metabolism Studies Using Animal Models (e.g., Zebrafish)

Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying the metabolism of new psychoactive substances (NPS), including synthetic cannabinoids. mdpi.comresearchgate.net This model is advantageous due to its cost-effectiveness, high throughput, and the ability to identify metabolites that may not be detected in traditional in vitro systems like HLMs. researchgate.netnih.gov

Research has demonstrated that zebrafish can produce a high number of both phase I and phase II metabolites for various synthetic cannabinoids. frontiersin.org For instance, a study on 4F-MDMB-BINACA found that zebrafish larvae produced the highest number of metabolites compared to pooled human liver S9 fraction and HepaRG cells. mdpi.com In the case of 4F-MDMB-BICA, the zebrafish model identified a phase II metabolite that was also present in human samples but absent in HLM incubation studies, highlighting the model's utility in discovering novel metabolites. researchgate.netnih.gov

Metabolic studies of AMB-FUBINACA in both HLM and zebrafish models showed similar results, with 16 of the 17 metabolites identified in the HLM model also being found in the zebrafish system. researchgate.net The main metabolic pathways identified included ester hydrolysis, hydroxylation, and glucuronidation. researchgate.net The zebrafish model has proven to be a promising tool for elucidating the complex metabolic pathways of synthetic cannabinoids. nih.gov

Prediction of Metabolite Formation and Pathways (e.g., In Silico Tools)

In silico tools, which are computer-based software programs, are used to predict the metabolic fate of chemical compounds. frontiersin.org These tools can be particularly useful in the early stages of research to anticipate potential metabolites of new, uncharacterized synthetic cannabinoids. wvu.edu Software like MetaSite™ and Compound Discoverer® assist in predicting metabolic reactions and elucidating metabolite structures from mass spectrometry data. wvu.edunih.gov

However, the predictive accuracy of in silico models can be inconsistent. In an investigation of THJ-2201 metabolism, the top metabolites predicted by the MetaSite software did not align with the major metabolites observed in human hepatocyte incubations and authentic human urine samples. frontiersin.org This discrepancy is partly because some in silico tools primarily focus on cytochrome P450 (CYP450) mediated metabolism and may not accurately simulate reactions carried out by other enzymes. frontiersin.org

Despite these limitations, in silico prediction remains a valuable tool for toxicologists to identify potential biomarkers for synthetic cannabinoid exposure, especially when used in conjunction with experimental in vitro data. nih.gov For instance, in silico-assisted data mining was applied in the metabolite identification of CUMYL-THPINACA and ADAMANTYL-THPINACA after incubation with pooled human liver microsomes. nih.gov

Enzyme Kinetics and In Vitro Clearance Determination

Enzyme kinetics studies are performed to understand the rate at which synthetic cannabinoids are metabolized by specific enzymes. nih.gov These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which help in calculating the intrinsic clearance (CLint) of a compound. nih.govresearchgate.net Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific drug. researchgate.net

For many synthetic cannabinoid receptor agonists (SCRAs), in vitro studies using pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) have shown rapid clearance. nih.govresearchgate.net The intrinsic clearance values can vary significantly between different SCRAs. nih.govresearchgate.net For example, the predicted human in vivo hepatic clearance (CLH) for (S)-MDMB-FUBINACA in pHHeps was determined to be 1.39 ± 0.27 mL min⁻¹ kg⁻¹. nih.govresearchgate.net

These kinetic studies are crucial as they can help predict how long a parent drug and its metabolites will remain detectable in the body, which is vital information for forensic testing. wvu.edu Human carboxylesterases (hCES) are known to play a significant role in the hydrolysis of ester-containing drugs, including many synthetic cannabinoids. nih.gov Kinetic studies on the hydrolysis of various synthetic cannabinoids by recombinant hCES isozymes have shown that compounds with a valine-derived moiety, like MMB-FUBINACA, follow classic Michaelis-Menten kinetics. nih.gov

Table 1: In Vitro Clearance Data for Selected Synthetic Cannabinoids

Compound In Vitro System Intrinsic Clearance (CLint) (mL min⁻¹ kg⁻¹) Predicted Hepatic Clearance (CLH) (mL min⁻¹ kg⁻¹)
(S)-MDMB-FUBINACA pHHeps - 1.39 ± 0.27 nih.govresearchgate.net
(S)-AMB-FUBINACA pHLM 2944 ± 95.9 nih.govresearchgate.net -
(S)-AMB-FUBINACA pHHeps 3216 ± 607 nih.govresearchgate.net -
(R)-AB-FUBINACA pHLM 13.7 ± 4.06 nih.govresearchgate.net -
(S)-AB-FUBINACA pHHeps 110 ± 34.5 nih.govresearchgate.net 0.34 ± 0.09 nih.govresearchgate.net
(S)-5F-AMB-PINACA pHLM - 17.79 ± 0.20 nih.govresearchgate.net

Data sourced from a systematic study on the in vitro pharmacokinetics of various SCRAs. nih.govresearchgate.net Note: '-' indicates data not provided in the source.

Protein Binding Characteristics of Synthetic Cannabinoids and Their Metabolites

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution, metabolism, and excretion of drugs. researchgate.net Many synthetic cannabinoid receptor agonists (SCRAs) have been found to be highly bound to plasma proteins. nih.govresearchgate.net

A study investigating the physicochemical properties of twelve SCRAs found that all tested compounds were highly protein bound, with binding percentages ranging from 88.9% to 99.5%. nih.govresearchgate.net Notably, (S)-MDMB-FUBINACA exhibited one of the highest degrees of protein binding at 99.5 ± 0.08%. nih.govresearchgate.net

The high degree of plasma protein binding can significantly affect a drug's pharmacokinetic profile. researchgate.net Even though many SCRAs are rapidly metabolized by liver enzymes in vitro, their high protein binding in vivo means that only a small fraction of the drug is free (unbound) and available for metabolism and clearance. researchgate.netresearchgate.net This can lead to a reduced rate of clearance and potentially longer detection windows for the parent drug and its metabolites in biological samples like urine. nih.govresearchgate.net The accumulation of these highly protein-bound drugs in fatty tissues, followed by their slow redistribution into the bloodstream for subsequent metabolism, may contribute to their extended effects. researchgate.net

Table 2: Protein Binding of Selected Synthetic Cannabinoids

Compound Plasma Protein Binding (%)
(S)-MDMB-FUBINACA 99.5 ± 0.08 nih.govresearchgate.net
(R)-4F-MDMB-BINACA 88.9 ± 0.49 nih.govresearchgate.net
ADB-BUTINACA 90.8 researchgate.net

Data compiled from studies on the physicochemical properties of SCRAs. nih.govresearchgate.netresearchgate.net

Forensic Toxicological Significance of Mdmb Fubinaca Metabolite M1 As a Biomarker

Identification of MDMB-FUBINACA Metabolite M1 as a Key Analytical Target

This compound, the carboxylic acid product resulting from the hydrolysis of the terminal methyl ester of the parent compound, has been unequivocally identified as a primary and crucial analytical target for confirming the consumption of MDMB-FUBINACA. researchgate.net In vitro studies using human liver microsomes and human hepatocytes have consistently demonstrated that ester hydrolysis is a major and rapid metabolic pathway for MDMB-FUBINACA. researchgate.netcore.ac.uk This biotransformation leads to the formation of this compound, which is often one of the most abundant metabolites detected in biological samples. researchgate.net

The significance of metabolite M1 as a biomarker is underscored by its inclusion in routine toxicological screening panels by forensic laboratories. nih.govumd.edu Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine. caymanchem.com The early and consistent identification of this metabolite in forensic casework has established it as an essential analyte for monitoring the intake of MDMB-FUBINACA. nih.govumd.edu

Table 1: Key Research Findings on the Identification of this compound

Research FindingSignificanceSource
Ester hydrolysis is a major metabolic pathway for MDMB-FUBINACA.Establishes the primary formation route of metabolite M1. researchgate.net
Metabolite M1 is one of the most abundant metabolites in authentic urine samples.Highlights its prominence as a reliable indicator of exposure. researchgate.net
Included in comprehensive designer drug LC-MS-MS methods.Confirms its status as a key analytical target in forensic toxicology. nih.gov
Identified as a major metabolite in human hepatocyte studies.Provides in vitro evidence of its significant formation in the human body. d-nb.info

Reliability of Metabolite M1 for Confirming MDMB-FUBINACA Exposure when Parent Compound is Undetectable or Present at Low Concentrations

The reliability of this compound as a biomarker is particularly evident in situations where the parent compound, MDMB-FUBINACA, is no longer detectable or is present only at very low concentrations in biological specimens. researchgate.net Synthetic cannabinoids like MDMB-FUBINACA are often subject to rapid and extensive metabolism in the body, leading to a short detection window for the parent drug. diva-portal.orgojp.gov

In contrast, the resulting carboxylate metabolite M1 is typically more polar, leading to a longer detection window in biological matrices such as urine and blood. researchgate.netojp.gov Numerous forensic case reports and research studies have documented the detection of metabolite M1 at significant concentrations even when the parent MDMB-FUBINACA was absent. researchgate.net This makes the analysis of metabolite M1 essential for accurately identifying past exposure to MDMB-FUBINACA, especially in contexts where sample collection is delayed. The predominant presence of metabolites at higher levels than the parent synthetic cannabinoid in blood underscores the necessity of including them in forensic screening methods. researchgate.net

Table 2: Comparison of Parent Compound vs. Metabolite M1 Detection

ScenarioParent MDMB-FUBINACAThis compoundImplication for Forensic Analysis
Acute Intoxication (early sample)May be detectableDetectable, often at high concentrationsAnalysis of both is ideal for a complete picture.
Delayed Sample CollectionOften undetectableDetectableAnalysis of metabolite M1 is crucial for confirming exposure.
Postmortem InvestigationsVariable detectionFrequently detected at significant levelsMetabolite M1 is a more reliable marker for determining use prior to death.

Detection Windows of this compound in Biological Matrices

The detection window for this compound in biological matrices is a critical factor in forensic toxicology, although specific timeframes can vary based on multiple factors. Due to its formation through extensive metabolism of the parent compound, metabolite M1 generally has a longer detection window than MDMB-FUBINACA itself. diva-portal.org

In urine, which is the most common matrix for drug testing, metabolites of synthetic cannabinoids can often be detected for several days after use. d-nb.info While precise detection windows for metabolite M1 are not definitively established in the provided literature, the principle of its extended presence compared to the parent drug is a consistent theme. diva-portal.org In blood, the detection window is generally shorter than in urine, but metabolite M1 is still considered a more reliable and longer-lasting marker than the parent compound. researchgate.net The stability of butanoic acid metabolites in blood, compared to the instability of methyl ester parent compounds, makes them better long-term biomarkers. ojp.gov

Differentiation from Metabolites of Other Structurally Related Synthetic Cannabinoids

A significant consideration in the forensic analysis of this compound is its potential origin from other structurally similar synthetic cannabinoids. It has been reported that this compound is also a presumptive metabolite of ADB-FUBINACA. caymanchem.comglpbio.com ADB-FUBINACA and MDMB-FUBINACA differ structurally only in the terminal group of their side chains (an amide for ADB-FUBINACA and a methyl ester for MDMB-FUBINACA). researchgate.net

Hydrolysis of the terminal amide of ADB-FUBINACA can also yield the same carboxylic acid metabolite, this compound. researchgate.netcaymanchem.com However, studies comparing the metabolic profiles of both compounds in authentic human urine samples have shown that the methyl ester hydrolysis product (metabolite M1) is a much more abundant metabolite for MDMB-FUBINACA than for ADB-FUBINACA. researchgate.net While the detection of metabolite M1 is a strong indicator of MDMB-FUBINACA use, the possibility of it originating from ADB-FUBINACA metabolism must be considered, especially if other specific metabolites of ADB-FUBINACA are also present. researchgate.netnih.gov Therefore, a comprehensive metabolic profile analysis is often necessary for unambiguous differentiation.

Strategic Importance for Toxicological Screening Procedures

The inclusion of this compound in toxicological screening procedures is of high strategic importance for several reasons. Given the rapid metabolism of the parent compound, screening methods that only target MDMB-FUBINACA would result in a significant number of false negatives. researchgate.netdiva-portal.org By incorporating metabolite M1 into analytical methods, laboratories can substantially increase the detection rate of MDMB-FUBINACA consumption. nih.gov

The development of comprehensive designer drug testing methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), now routinely includes specific metabolites like M1 to keep pace with the evolving landscape of new psychoactive substances. nih.gov This proactive approach ensures that clinical and forensic toxicology laboratories can provide accurate and reliable results, which are crucial for law enforcement, public health monitoring, and clinical diagnostics. nih.govumd.edu The demonstrated prevalence of metabolite M1 in positive specimens confirms its utility and necessity in modern toxicological screening. umd.edu

Future Research Directions in the Comprehensive Characterization of Synthetic Cannabinoid Metabolites

Further Elucidation of Less Abundant or Novel Metabolic Pathways

While major metabolic transformations for many synthetic cannabinoids, such as ester hydrolysis and hydroxylation, are well-documented, research into less common metabolic pathways is a critical frontier. mdpi.comacs.org These minor pathways can produce unique metabolites that may serve as more specific and longer-lasting biomarkers of consumption. For instance, in the metabolism of MDMB-FUBINACA, while ester hydrolysis to form its butanoic acid metabolite (M1, in this context often referring to the primary hydrolysis product) is a major route, other identified pathways include hydroxylation, oxidative defluorination, and the formation of dihydrodiol metabolites. researchgate.netugent.be Future studies should aim to systematically identify and characterize these less abundant products, including phase II metabolites like glucuronide and sulfate (B86663) conjugates, which have been detected for numerous SCs. mdpi.comnih.gov A recent comprehensive study identified 609 metabolites from 26 different synthetic cannabinoids, involving 30 distinct metabolic pathways, highlighting the complexity and the vast number of metabolites yet to be fully explored. mdpi.com The discovery of these novel pathways provides a more complete toxicological profile and can reveal biomarkers that are less susceptible to overlapping with metabolites from other structurally similar SCs. frontiersin.orgunibo.it

Development of Enhanced Analytical Reference Standards for Emerging Metabolites

A primary obstacle in the forensic identification of SC use is the scarcity of certified analytical reference standards for their metabolites. frontiersin.orgnih.govbrjac.com.br Since parent compounds are often rapidly and extensively metabolized, they may be undetectable in urine samples, making metabolite detection essential for confirming intake. researchgate.netnih.gov Laboratories often face the challenge of a new SC appearing on the market faster than analytical protocols and reference materials can be developed. brjac.com.brresearchgate.net

Future research must focus on the rapid synthesis, characterization, and distribution of reference standards for emerging metabolites, including both phase I and phase II products. researchgate.netnih.gov This is crucial for method validation, ensuring the accuracy of quantitative analysis, and allowing for consistent results across different forensic laboratories. nih.govbrjac.com.br The lack of these standards complicates the definitive identification of substances and can hinder the ability to link specific adverse health events to a particular compound. frontiersin.orgbrjac.com.br

Table 1: Common Metabolic Reactions for Synthetic Cannabinoids

Metabolic PathwayDescriptionExample Compound Class
Ester HydrolysisCleavage of an ester group, often a primary pathway for compounds containing a methyl or ethyl ester.Indazole-3-carboxamides (e.g., MDMB-FUBINACA)
Amide HydrolysisCleavage of an amide bond.Indole (B1671886)/Indazole Carboxamides
HydroxylationAddition of a hydroxyl (-OH) group, commonly on alkyl chains, aromatic rings, or adamantyl groups.Naphthoylindoles, Adamantoylindoles
Oxidative DefluorinationReplacement of a fluorine atom with a hydroxyl group, common for fluorinated SCs.5F-series (e.g., 5F-PB-22)
DehydrogenationRemoval of hydrogen, often following hydroxylation to form a ketone.Various
GlucuronidationConjugation with glucuronic acid (Phase II metabolism), increasing water solubility for excretion.Most SCs

This table summarizes common metabolic pathways observed for various classes of synthetic cannabinoids based on available literature. mdpi.comacs.orgresearchgate.netnih.gov

Refinement of Structure-Metabolism Relationships for Predictive Toxicology

Developing robust structure-metabolism relationships (SMRs) is a key strategy for proactively addressing the challenge of new SCs. nih.gov By systematically studying how small changes in chemical structure affect metabolic fate across a wide range of SCs, researchers can build predictive models. nih.gov These models could forecast the likely major and minor metabolites of a newly emerged or even a "prophetic" SC before it is encountered in forensic casework. nih.govmmu.ac.uk

For example, comparing the metabolism of MDMB-FUBINACA (a methyl ester) with its amide analog, ADB-FUBINACA, reveals that ester hydrolysis is a much more prominent pathway for MDMB-FUBINACA. researchgate.net Such insights are foundational to SMRs. Future work should focus on expanding the database of metabolic profiles for diverse SC scaffolds to enhance the predictive accuracy of these models, enabling toxicologists to anticipate analytical targets and develop screening methods more rapidly. nih.govmmu.ac.uk

Integration of Multi-Omics Approaches in Metabolite Research

The integration of advanced analytical technologies, collectively known as "multi-omics," offers a powerful, systems-level approach to understanding SC metabolism and toxicity. mdpi.commdpi.comnih.gov This methodology combines data from various biological layers:

Metabolomics: Provides a comprehensive profile of all small-molecule metabolites in a biological sample, which can uncover novel or unexpected metabolic pathways. mdpi.com

Proteomics: Can identify the specific enzymes, such as cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2C19), responsible for the metabolic transformations of SCs. nih.gov

Genomics & Transcriptomics: Can reveal genetic variations (polymorphisms) in metabolic enzymes that lead to inter-individual differences in metabolism and can correlate gene expression with metabolite profiles. mdpi.comnih.govfrontiersin.org

By combining these approaches, researchers can build a more holistic picture of how a substance like MDMB-FUBINACA is processed in the body, identify the specific enzymes involved, and understand how genetic differences might influence an individual's toxicological response. nii.ac.jpbiorxiv.org This integrated approach is a promising future direction for elucidating mechanisms of toxicity and improving risk assessment. mdpi.comfrontiersin.org

Standardization of In Vitro Metabolism Protocols for Comparative Studies

In vitro models, particularly incubations with human liver microsomes (HLMs) and human hepatocytes (HHeps), are the gold standard for predicting human metabolism of new drugs. frontiersin.orgnih.govnih.gov These methods are crucial because controlled administration studies in humans are rare for illicit substances. However, inconsistencies in experimental protocols—such as enzyme and substrate concentrations, incubation times, and the choice of in vitro model (e.g., HLMs, hepatocytes, or models like Cunninghamella elegans)—can lead to variability in results, making cross-study comparisons difficult. frontiersin.orgfrontiersin.orgresearchgate.net

A critical future direction is the development and adoption of standardized in vitro metabolism protocols. frontiersin.org Establishing consensus guidelines would improve the reproducibility and comparability of data generated by different research groups worldwide. This standardization would lead to more reliable metabolic profiles, strengthen the foundation of SMR models, and support a more unified global effort to identify the biomarkers of SC consumption. frontiersin.org

Q & A

Q. How can researchers address ethical challenges in synthesizing and distributing MDMB-FUBINACA metabolite standards?

  • Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines) and obtain DEA licensing for controlled substance analogs. Collaborate with accredited suppliers (e.g., Cayman Chemical) for certified reference materials. Publish synthetic procedures in open-access journals to ensure reproducibility while restricting misuse .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inter-study variability in MDMB-FUBINACA metabolite abundances?

  • Answer : Apply mixed-effects models to account for batch effects and study design heterogeneity. Use tools like MetaboDiff for normalization and missing value imputation. Report results in compliance with Metabolomics Standards Initiative (MSI) guidelines, including metadata on instrumentation and sample cohorts .

Q. How can machine learning enhance the identification of novel MDMB-FUBINACA metabolites in untargeted metabolomics?

  • Answer : Train convolutional neural networks (CNNs) on fragmentation spectra from public libraries (e.g., HMDB) to predict unknown metabolites. Use open-source platforms like GNPS for spectral networking and molecular networking to cluster structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.